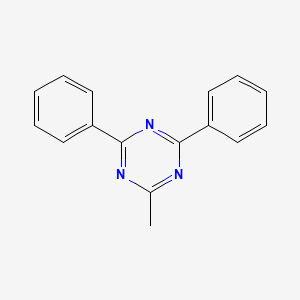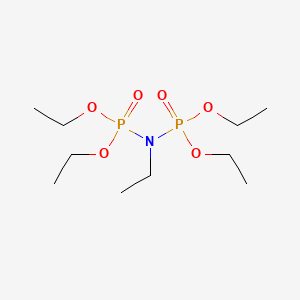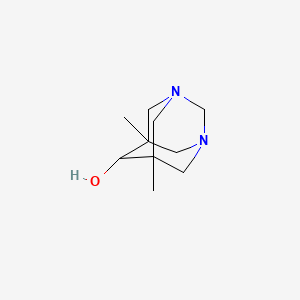
2-Methyl-4,6-diphenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two phenyl groups and one methyl group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by the aniline derivatives .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products Formed:
Oxidation: Triazine oxides
Reduction: Reduced triazine derivatives
Substitution: Substituted triazine derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Methyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4,6-Tri(phenyl)-1,3,5-triazine
- 2,4,6-Tri(methyl)-1,3,5-triazine
Comparison: 2-Methyl-4,6-diphenyl-1,3,5-triazine is unique due to the presence of both phenyl and methyl groups on the triazine ring. This combination imparts distinct chemical and physical properties compared to other triazine derivatives. For instance, the methyl group can influence the compound’s reactivity and solubility, while the phenyl groups contribute to its stability and potential for π-π interactions .
Eigenschaften
CAS-Nummer |
3599-62-0 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-methyl-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H13N3/c1-12-17-15(13-8-4-2-5-9-13)19-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
YONYPNNXOHWPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)

![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)



![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)

